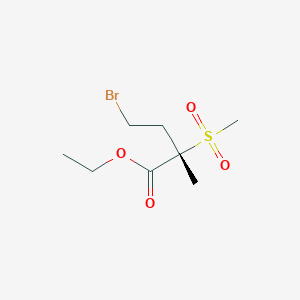
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Overview
Description
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C8H15BrO4S and its molecular weight is 287.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, with the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, is a sulfonyl-containing ester that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a methylsulfonyl group attached to a butanoate backbone, making it unique among similar compounds. Its structure is pivotal for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅BrO₄S |
| Molecular Weight | 287.17 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 393.0 ± 37.0 °C |
| Flash Point | 191.5 ± 26.5 °C |
This compound exhibits its biological activity primarily through its ability to interact with various biological targets. It acts as a nucleophile in SN2 and SNAr reactions, facilitating the formation of new chemical bonds, which is essential in synthesizing biologically active compounds.
Biological Targets
Research indicates that this compound may serve as a precursor in the development of inhibitors targeting bacterial enzymes, particularly in the context of treating infections caused by Pseudomonas aeruginosa . The presence of the methylsulfonyl group enhances its biological properties, potentially allowing it to modulate enzyme activities effectively.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of this compound. Its ability to inhibit pro-inflammatory cytokines suggests it could be valuable in treating inflammatory diseases. This activity is attributed to its ability to interfere with signaling pathways involved in inflammation.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against Pseudomonas aeruginosa. A study demonstrated that it could prolong the post-antibiotic effect (PAE), indicating that it not only inhibits bacterial growth but may also delay regrowth after treatment . This characteristic is crucial for developing effective antibacterial therapies.
Case Studies
-
Study on Antibacterial Efficacy :
- A recent study evaluated this compound against various strains of Pseudomonas aeruginosa. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent.
Compound MIC (µg/mL) This compound 12.5 Control Antibiotic 6.25 -
Anti-inflammatory Mechanism :
- In vitro assays demonstrated that the compound reduced levels of TNF-α and IL-6 in macrophage cultures stimulated with LPS, suggesting a mechanism for its anti-inflammatory effects.
Properties
IUPAC Name |
ethyl (2S)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CCBr)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















